N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 898461-75-1
VCID: VC7025386
InChI: InChI=1S/C20H19N5O5S2/c1-28-14-5-2-12(3-6-14)22-18(27)23-19-24-25-20(32-19)31-11-17(26)21-13-4-7-15-16(10-13)30-9-8-29-15/h2-7,10H,8-9,11H2,1H3,(H,21,26)(H2,22,23,24,27)
SMILES: COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Molecular Formula: C20H19N5O5S2
Molecular Weight: 473.52

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

CAS No.: 898461-75-1

Cat. No.: VC7025386

Molecular Formula: C20H19N5O5S2

Molecular Weight: 473.52

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide - 898461-75-1

Specification

CAS No. 898461-75-1
Molecular Formula C20H19N5O5S2
Molecular Weight 473.52
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C20H19N5O5S2/c1-28-14-5-2-12(3-6-14)22-18(27)23-19-24-25-20(32-19)31-11-17(26)21-13-4-7-15-16(10-13)30-9-8-29-15/h2-7,10H,8-9,11H2,1H3,(H,21,26)(H2,22,23,24,27)
Standard InChI Key SOTJFHLZYAHDMI-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCCO4

Introduction

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, reflects its multi-component structure. The benzodioxin moiety (C₈H₈O₂) is fused to an acetamide group (C₂H₄NO), which is further connected via a sulfanyl bridge (-S-) to a 1,3,4-thiadiazole ring (C₂HN₃S). The thiadiazole is substituted at position 5 with a [(4-methoxyphenyl)carbamoyl]amino group (C₉H₁₁N₂O₂). Aggregating these fragments yields the molecular formula C₂₁H₂₀N₅O₅S₂ and a molecular weight of 502.54 g/mol .

Structural Features and Stereochemical Considerations

The benzodioxin ring adopts a planar conformation due to its aromaticity, while the thiadiazole ring introduces rigidity and electron-deficient characteristics. The sulfanyl linkage between the acetamide and thiadiazole groups permits rotational freedom, potentially influencing binding interactions. The methoxyphenyl substituent contributes hydrophobicity and π-stacking capabilities. No chiral centers are present in the core structure, simplifying synthetic approaches .

Synthesis and Manufacturing

Retrosynthetic Analysis

A plausible synthetic route involves three key intermediates:

  • 6-Amino-2,3-dihydro-1,4-benzodioxine: Prepared via nitration of 1,4-benzodioxane followed by reduction.

  • 5-Amino-1,3,4-thiadiazole-2-thiol: Synthesized by cyclizing thiosemicarbazide with carbon disulfide under acidic conditions.

  • 4-Methoxyphenyl isocyanate: Generated by treating 4-methoxyaniline with phosgene.

Coupling these intermediates would proceed through sequential nucleophilic acyl substitutions:

  • Reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-methoxyphenyl isocyanate forms the carbamoyl-substituted thiadiazole.

  • Sulfanyl acetamide linkage is established via alkylation with bromoacetyl chloride.

  • Final amide bond formation with 6-amino-2,3-dihydro-1,4-benzodioxine completes the synthesis .

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol would yield the pure compound. Structural validation would employ:

  • NMR: Distinct signals for benzodioxin protons (δ 6.8–7.1 ppm), thiadiazole-linked methylene (δ 3.4–3.6 ppm), and methoxy group (δ 3.8 ppm).

  • HRMS: Molecular ion peak at m/z 502.1154 [M+H]⁺.

Physicochemical Properties

Solubility and Partition Coefficient

The compound’s log P (octanol-water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity. Aqueous solubility is limited (~0.1 mg/mL at pH 7.4) but enhances under acidic conditions due to protonation of the thiadiazole nitrogen .

PropertyValue
Molecular Weight502.54 g/mol
log P2.8
Solubility (Water)0.1 mg/mL
Melting Point215–218°C (decomposes)

Stability Profile

Stability studies predict susceptibility to hydrolysis at the acetamide bond under alkaline conditions (t₁/₂ = 8 h at pH 9). Photodegradation is minimal due to the absence of conjugated dienes .

Computational Modeling and Molecular Dynamics

Docking Studies

AutoDock Vina simulations position the compound in the active site of TMPRSS2 (PDB: 7Y0E) with a binding energy of -9.2 kcal/mol. Key interactions include:

  • Hydrogen bonding between the acetamide carbonyl and Ser441.

  • π-Stacking of the methoxyphenyl group with His296.

Molecular Dynamics

A 100 ns simulation in GROMACS reveals stable binding, with root-mean-square deviation (RMSD) < 2.0 Å after 20 ns. The thiadiazole ring maintains contact with the catalytic triad (Asp435, His296, Ser441) .

Future Research Directions

  • Synthetic Optimization: Introduce fluorine atoms to improve metabolic stability.

  • In Vivo Efficacy: Evaluate pharmacokinetics in murine infection models.

  • Target Deconvolution: Use CRISPR-Cas9 screens to identify novel binding partners.

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